Cyclic-di-GMP

Description

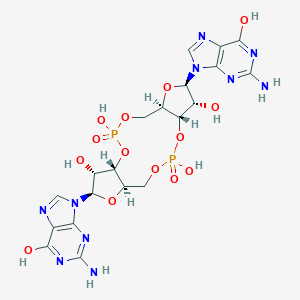

Cyclic di-3',5'-guanylate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Properties

CAS No. |

61093-23-0 |

|---|---|

Molecular Formula |

C20H24N10O14P2 |

Molecular Weight |

690.4 g/mol |

IUPAC Name |

2-amino-9-[(1S,8R,9R,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one |

InChI |

InChI=1S/C20H24N10O14P2/c21-19-25-13-7(15(33)27-19)23-3-29(13)17-9(31)11-5(41-17)1-39-45(35,36)44-12-6(2-40-46(37,38)43-11)42-18(10(12)32)30-4-24-8-14(30)26-20(22)28-16(8)34/h3-6,9-12,17-18,31-32H,1-2H2,(H,35,36)(H,37,38)(H3,21,25,27,33)(H3,22,26,28,34)/t5-,6?,9-,10-,11-,12?,17-,18-/m1/s1 |

InChI Key |

PKFDLKSEZWEFGL-WQKDRPCASA-N |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C6N=C(NC7=O)N)O)OP(=O)(O1)O)O |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C6N=C(NC7=O)N)O)OP(=O)(O1)O)O |

Synonyms |

c-di-GMP; Cyclic diguanylate; 3',5'-Cyclic diguanylic acid |

Origin of Product |

United States |

Foundational & Exploratory

The Serendipitous Discovery of a Ubiquitous Bacterial Messenger: A Technical History of Cyclic-di-GMP

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The discovery of cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP) stands as a testament to scientific serendipity, emerging from a dedicated line of inquiry into a seemingly unrelated biological process: cellulose (B213188) synthesis in bacteria. This technical guide delves into the history of this pivotal discovery, providing a detailed account of the key experiments, the methodologies employed, and the quantitative data that unveiled a ubiquitous second messenger that governs a multitude of bacterial behaviors. This discovery, spearheaded by the pioneering work of Moshe Benziman and his research group at The Hebrew University of Jerusalem, fundamentally reshaped our understanding of bacterial signaling and multicellularity.

The Genesis of Discovery: A Stubborn Enzyme

In the mid-1980s, the Benziman laboratory was engrossed in studying cellulose biosynthesis in the bacterium Gluconacetobacter xylinus (then known as Acetobacter xylinum). This bacterium is a prolific producer of pure extracellular cellulose. A significant challenge in this research was the observation that purified cellulose synthase, the enzyme responsible for polymerizing glucose into cellulose, exhibited markedly low activity compared to its activity in crude cell extracts or intact membrane fractions. This discrepancy strongly suggested the existence of a soluble, low-molecular-weight activator that was lost during the purification process.

The initial breakthrough came with the observation that the addition of guanosine triphosphate (GTP) to the in vitro reaction mixture could stimulate cellulose synthase activity. Intriguingly, a non-hydrolyzable GTP analog, GTPγS, was found to be an even more potent activator. This finding was a crucial clue, indicating that GTP itself was not the direct activator but rather a precursor to the true activating molecule.

The Hunt for the Activator: A Biochemical Odyssey

The quest to isolate and identify this elusive "cellulose synthase activator" (CSA) involved a series of meticulous biochemical experiments.

Purification of the Cellulose Synthase Activator

The protocol for purifying the activator from G. xylinus was a multi-step process designed to enrich for a small, soluble molecule from a complex cellular milieu.

Experimental Protocol: Purification of the Cellulose Synthase Activator

-

Cell Culture and Lysis: G. xylinus was cultured in a glucose-based medium to promote robust growth and cellulose production. Cells were harvested and washed to remove extracellular cellulose. The washed cells were then subjected to lysis, typically using a French press or sonication, to release the intracellular contents.

-

Preparation of Soluble Fraction: The cell lysate was ultracentrifuged to pellet the cell membranes and other insoluble components. The resulting supernatant, containing the soluble cytoplasmic proteins and small molecules, was the starting material for the purification of the activator.

-

Heat Treatment and Acid Precipitation: To denature and remove the bulk of the proteins, the soluble fraction was subjected to heat treatment followed by precipitation with a weak acid. The activator, being a small, heat-stable molecule, remained in the supernatant.

-

Anion-Exchange Chromatography: The partially purified activator was then subjected to anion-exchange chromatography using a DEAE-Sephadex column. The column was washed extensively, and the activator was eluted using a salt gradient. Fractions were collected and assayed for their ability to activate purified cellulose synthase.

-

Further Purification: The active fractions from the anion-exchange chromatography were pooled and further purified using additional chromatographic steps, such as gel filtration, to isolate the activator to homogeneity.

Identification of the Activator: Unmasking Cyclic-di-GMP

With a purified sample of the activator in hand, the Benziman group, in collaboration with other researchers, employed a combination of analytical techniques to determine its chemical structure.

-

Enzymatic Digestion: The purified activator was subjected to digestion with various nucleases. Its sensitivity to snake venom phosphodiesterase and T1 endonuclease provided initial clues about its nucleotide composition and the nature of the phosphodiester bonds.

-

Chromatographic Analysis: Techniques like DEAE-Sephadex chromatography were used to analyze the products of enzymatic digestion, revealing that the activator was composed of two GMP moieties.

-

Mass Spectrometry: Fast atom bombardment mass spectrometry (FAB-MS) was a critical tool in determining the molecular weight of the activator. The analysis yielded a molecular weight of 690 Da, which corresponded to a cyclic diguanylic acid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Finally, ¹H and ³¹P NMR spectroscopy were used to elucidate the precise arrangement of the atoms, confirming the structure as bis-(3'→5')-cyclic dimeric guanylic acid, or this compound.

The definitive proof came from the chemical synthesis of c-di-GMP, which was shown to have identical chemical and biological properties to the native activator. This seminal work was published in Nature in 1987 by Ross and colleagues from the Benziman laboratory[1].

The Mechanism of Action: Allosteric Activation of Cellulose Synthase

The discovery of c-di-GMP as the activator of cellulose synthase provided a new paradigm for the regulation of polysaccharide synthesis in bacteria. The activation was determined to be allosteric, meaning that c-di-GMP binds to a regulatory site on the cellulose synthase enzyme, distinct from the active site, inducing a conformational change that increases the enzyme's catalytic activity.

Quantitative Analysis of Cellulose Synthase Activation

Early studies quantified the activation of cellulose synthase by c-di-GMP, demonstrating a potent and specific interaction.

| Activator | Concentration | Cellulose Synthase Activity (relative units) | Fold Activation |

| None | - | 1 | 1 |

| c-di-GMP | 1 µM | 15 | 15 |

| c-di-GMP | 10 µM | 50 | 50 |

| GTP | 100 µM | 1.2 | 1.2 |

| cGMP | 100 µM | 1.1 | 1.1 |

This table presents illustrative data based on descriptions in the literature. Precise values varied between experiments.

Experimental Protocol: Cellulose Synthase Activity Assay

-

Reaction Mixture Preparation: The standard reaction mixture contained a buffered solution (e.g., Tris-HCl, pH 7.5), MgCl₂, a primer (such as cellobiose), the substrate UDP-[¹⁴C]glucose, and the purified cellulose synthase enzyme preparation (typically membrane fractions).

-

Initiation of Reaction: The reaction was initiated by the addition of the enzyme to the reaction mixture, with or without the presence of c-di-GMP at various concentrations.

-

Incubation: The reaction mixtures were incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 10-30 minutes).

-

Termination of Reaction: The reaction was stopped by the addition of a strong base (e.g., NaOH) or a detergent solution (e.g., SDS).

-

Product Precipitation and Washing: The radiolabeled cellulose product, being insoluble, was precipitated. The precipitate was then washed extensively to remove unincorporated UDP-[¹⁴C]glucose.

-

Quantification: The amount of radioactivity incorporated into the insoluble cellulose was determined by liquid scintillation counting. The specific activity was typically expressed as nanomoles of glucose incorporated per minute per milligram of protein.

The Broader Picture: A New Signaling Pathway Emerges

The discovery of c-di-GMP was not merely the identification of an enzyme activator but the unveiling of a novel second messenger signaling system in bacteria. Subsequent research by the Benziman group and others led to the identification of the enzymes responsible for the synthesis and degradation of c-di-GMP.

-

Diguanylate Cyclases (DGCs): These enzymes, characterized by a conserved GGDEF domain, were found to catalyze the synthesis of c-di-GMP from two molecules of GTP.

-

Phosphodiesterases (PDEs): These enzymes, containing conserved EAL or HD-GYP domains, were identified as being responsible for the degradation of c-di-GMP, thus turning off the signal.

This led to the formulation of a core signaling pathway that governs the switch between motile and sessile lifestyles in many bacteria, with high levels of c-di-GMP generally promoting biofilm formation and a sedentary existence, and low levels favoring motility.

Visualizing the Discovery and Signaling Pathway

The logical flow of the discovery process and the core c-di-GMP signaling pathway can be visualized using the following diagrams.

Caption: Logical workflow of the discovery of c-di-GMP.

Caption: The core c-di-GMP signaling pathway in bacteria.

Conclusion: A Paradigm Shift in Microbiology

The discovery of this compound, born from fundamental research into bacterial cellulose synthesis, has had a profound and lasting impact on the field of microbiology. It revealed a sophisticated regulatory network that allows bacteria to sense and respond to their environment, controlling critical processes such as biofilm formation, virulence, and motility. This understanding has opened up new avenues for the development of novel antimicrobial strategies that target c-di-GMP signaling pathways, offering the potential to combat chronic infections and biofilm-related problems in both medical and industrial settings. The history of c-di-GMP discovery serves as a powerful reminder of how curiosity-driven research can lead to unexpected and transformative scientific breakthroughs.

References

A Technical Guide to the Enzymatic Synthesis of Cyclic-di-GMP from GTP

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic di-GMP (bis-(3'-5')-cyclic dimeric guanosine (B1672433) monophosphate) has emerged as a critical second messenger in bacteria, orchestrating a wide array of cellular processes including biofilm formation, motility, virulence, and cell cycle progression.[1][2][3] Its central role in bacterial signaling has made it a compelling target for novel therapeutic interventions and a valuable tool in microbiological research. While chemical synthesis methods exist, enzymatic synthesis using diguanylate cyclases (DGCs) offers a more efficient, scalable, and stereospecific route to producing c-di-GMP.[4][5] This guide provides an in-depth technical overview of the enzymatic synthesis of c-di-GMP from guanosine triphosphate (GTP), focusing on the core methodologies, quantitative data, and experimental protocols for its production, purification, and quantification.

The Enzymatic Reaction: Diguanylate Cyclases in Action

The synthesis of c-di-GMP is catalyzed by a large and diverse family of enzymes known as diguanylate cyclases (DGCs). These enzymes utilize two molecules of GTP as substrates to produce one molecule of c-di-GMP and two molecules of pyrophosphate (PPi).[6][7]

Reaction: 2 GTP → c-di-GMP + 2 PPi

DGCs are characterized by a conserved catalytic domain, typically containing a "GGDEF" or "GGEEF" amino acid motif.[7][8] Structurally, DGCs are active as dimers. The active site is formed at the interface of the two subunits, where each monomer binds one molecule of GTP.[8][9] The catalytic mechanism involves a nucleophilic attack that results in the formation of the cyclic dinucleotide.[6]

A significant challenge in the enzymatic production of c-di-GMP is product inhibition.[4][10] Many DGCs possess an allosteric inhibitory site (I-site) where c-di-GMP can bind, leading to a noncompetitive feedback inhibition that significantly reduces the enzyme's catalytic efficiency.[10][11] This has led to the development of strategies to overcome this limitation, primarily through protein engineering.

Key Enzymes and Engineered Variants

For efficient large-scale production of c-di-GMP, researchers have focused on identifying and engineering robust DGCs. A particularly successful approach has been the use of thermophilic DGCs, which offer enhanced stability.[5][12] Furthermore, site-directed mutagenesis of the I-site has proven effective in alleviating product inhibition.[4][12]

One of the most widely used enzymes for this purpose is a thermophilic DGC from Thermotoga maritima.[5][13] A specific mutant, where an arginine residue at position 158 is replaced with alanine (B10760859) (R158A), exhibits drastically reduced product inhibition, allowing for the production of hundreds of milligrams of c-di-GMP from a small amount of the enzyme.[4][5][12] This engineered enzyme is a cornerstone of many high-yield c-di-GMP synthesis protocols.

Quantitative Data for Enzymatic Synthesis

The efficiency of c-di-GMP synthesis is dependent on several factors, including the choice of enzyme, substrate concentration, and reaction conditions. Below is a summary of key quantitative data for the enzymatic synthesis of c-di-GMP.

| Parameter | Enzyme | Value | Conditions | Reference |

| Product Yield | Mutant T. maritima DGC (R158A) | >95% | 18 hours | [13] |

| Product Inhibition (Ki) | Wild-type PleD from Caulobacter crescentus | 0.5 µM | Not specified | [10] |

| Enzyme Amount for High Yield | Mutant thermophilic DGC | 5-10 mg | For hundreds of milligrams of c-di-GMP | [4][5] |

| Reaction Temperature | Thermophilic DGC from T. maritima (mutant) | 45°C | 50 mM Tris/HCl, pH 7.5, 250 mM NaCl, 20 mM MgCl2, 1 mM DTT | [12] |

Experimental Protocols

I. Expression and Purification of a Thermophilic Diguanylate Cyclase (e.g., T. maritima DGC R158A mutant)

This protocol is a generalized procedure based on commonly cited methods.[4][12]

1. Gene Synthesis and Cloning:

- The gene encoding the DGC domain of the T. maritima enzyme with the desired mutation (e.g., R158A) is synthesized with codon optimization for expression in E. coli.

- The gene is cloned into a suitable expression vector, such as pET-28a, which provides an N-terminal hexahistidine (His6) tag for purification.

2. Protein Expression:

- The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

- A single colony is used to inoculate a starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., kanamycin). The culture is grown overnight at 37°C with shaking.

- A large-scale culture is inoculated with the overnight starter culture and grown at 37°C to an OD600 of 0.6-0.8.

- Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

- The culture is then incubated at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance the yield of soluble protein.

3. Cell Lysis and Protein Purification:

- Cells are harvested by centrifugation at 4,000 x g for 20 minutes at 4°C.

- The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF).

- Cells are lysed by sonication or using a French press.

- The lysate is clarified by centrifugation at 15,000 x g for 30 minutes at 4°C.

- The supernatant containing the His6-tagged DGC is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

- The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.

- The DGC is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

- The purity of the eluted protein is assessed by SDS-PAGE.

- For higher purity, a further size-exclusion chromatography step can be performed.

- The purified protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT) and stored at -80°C.

II. Enzymatic Synthesis of c-di-GMP

This protocol is adapted from methods utilizing the engineered thermophilic DGC.[4][12]

1. Reaction Setup:

- Prepare a reaction mixture containing:

- 50 mM Tris-HCl, pH 7.5

- 250 mM NaCl

- 20 mM MgCl2

- 1 mM DTT

- GTP (e.g., 5-10 mM)

- Purified mutant thermophilic DGC (e.g., 0.1-0.5 mg/mL)

- The total reaction volume can be scaled as needed.

2. Incubation:

- Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 45°C for the T. maritima DGC mutant) for several hours (e.g., 4-18 hours).[12][13] The reaction progress can be monitored by taking aliquots at different time points and analyzing them by HPLC.

3. Reaction Termination and Product Purification:

- Terminate the reaction by heat inactivation (e.g., 95°C for 10 minutes) or by adding EDTA to chelate the Mg2+ ions.

- Centrifuge the mixture to pellet the precipitated enzyme.

- The supernatant containing c-di-GMP can be purified using High-Performance Liquid Chromatography (HPLC). A common method involves a C18 reverse-phase column.[14][15]

III. Purification and Quantification of c-di-GMP by HPLC

The following is a general protocol for HPLC-based purification and quantification.[14]

1. HPLC System and Column:

- An HPLC system equipped with a UV detector is used.

- A reverse-phase C18 column is suitable for separation.

2. Mobile Phase and Gradient:

- A typical mobile phase consists of two solvents:

- Solvent A: Ammonium acetate (B1210297) buffer (e.g., 10 mM, pH 5.8)

- Solvent B: Methanol

- A gradient elution is used to separate c-di-GMP from GTP and other components. An example gradient is as follows:

- 0-9 min: 1% Solvent B

- 9-14 min: 15% Solvent B

- 14-19 min: 25% Solvent B

- 19-26 min: 90% Solvent B

- 26-40 min: 1% Solvent B

- The flow rate is typically around 0.2 ml/min.

3. Detection and Quantification:

- c-di-GMP is detected by its absorbance at 253 nm.[14]

- For quantification, a standard curve is generated using known concentrations of a commercially available c-di-GMP standard.[14] The peak area of the c-di-GMP in the sample is then compared to the standard curve to determine its concentration.

4. Alternative Quantification Method: LC-MS/MS

- For more sensitive and specific quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed.[16] This method is particularly useful for quantifying c-di-GMP from complex biological samples.

Visualizing the Process: Signaling Pathways and Workflows

c-di-GMP Synthesis and Degradation Pathway

Caption: Overview of c-di-GMP metabolism.

Experimental Workflow for Enzymatic Synthesis of c-di-GMP

Caption: Workflow for c-di-GMP production.

Logical Relationship of Product Inhibition

Caption: Mechanism of product inhibition.

Conclusion

The enzymatic synthesis of c-di-GMP offers a powerful and efficient method for producing this important bacterial second messenger. By leveraging thermostable DGCs and engineered variants with reduced product inhibition, researchers can generate significant quantities of c-di-GMP for a wide range of applications, from basic research into bacterial signaling to the development of novel anti-biofilm agents and vaccine adjuvants. The protocols and data presented in this guide provide a solid foundation for scientists and drug development professionals to establish and optimize their own c-di-GMP production workflows.

References

- 1. Polarity of c-di-GMP synthesis and degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GTP derived Cyclic Nucleotides [flipper.diff.org]

- 3. A Symphony of Cyclases: Specificity in Diguanylate Cyclase Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzymatic Production of c-di-GMP Using a Thermophilic Diguanylate Cyclase | Springer Nature Experiments [experiments.springernature.com]

- 5. Enzymatic Production of c-di-GMP Using a Thermophilic Diguanylate Cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Diguanylate cyclase - Wikipedia [en.wikipedia.org]

- 8. Diguanylate cyclase - Wikiwand [wikiwand.com]

- 9. Studying GGDEF Domain in the Act: Minimize Conformational Frustration to Prevent Artefacts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural basis of activity and allosteric control of diguanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Extraction and Quantification of Cyclic Di-GMP from P. aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Extraction and Quantification of Cyclic Di-GMP from P. aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Separation and Quantification of Cyclic di-AMP, -GMP, and Cyclic GAMP in Bacteria Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanisms of Cyclic-di-GMP Degradation by Phosphodiesterases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic di-guanosine monophosphate (c-di-GMP) is a ubiquitous bacterial second messenger that governs a multitude of cellular processes, including biofilm formation, motility, virulence, and cell cycle progression.[1][2] The intracellular concentration of c-di-GMP is meticulously controlled by the concerted action of two opposing enzyme families: diguanylate cyclases (DGCs) containing a GGDEF domain, which synthesize c-di-GMP from two GTP molecules, and phosphodiesterases (PDEs), which degrade it.[1][3][4][5] This guide provides a comprehensive technical overview of the core mechanisms of c-di-GMP degradation by the two major families of phosphodiesterases: EAL domain-containing proteins and HD-GYP domain-containing proteins. Understanding these mechanisms is paramount for the development of novel antimicrobial strategies that target c-di-GMP signaling pathways.[6][7]

Classification of c-di-GMP Phosphodiesterases

C-di-GMP-specific PDEs are broadly classified into two major superfamilies based on their distinct catalytic domains:

-

EAL Domain PDEs: These enzymes hydrolyze c-di-GMP to a linear dinucleotide, 5'-phosphoguanylyl-(3'->5')-guanosine (pGpG).[3][5][8] The EAL domain is named after a conserved tri-amino acid motif (Glu-Ala-Leu).

-

HD-GYP Domain PDEs: This family of enzymes typically hydrolyzes c-di-GMP directly into two molecules of guanosine (B1672433) monophosphate (GMP).[3][5] The HD-GYP domain is characterized by two conserved motifs: a histidine-aspartate (HD) dipeptide and a glycine-tyrosine-proline (GYP) tripeptide.[9]

Catalytic Mechanisms of c-di-GMP Degradation

EAL Domain Phosphodiesterases

The EAL domain catalyzes the hydrolysis of the 3',5'-phosphodiester bond of c-di-GMP. This process is critically dependent on the presence of divalent metal ions, typically Mg²⁺ or Mn²⁺.[3][5][10] Conversely, other divalent cations like Ca²⁺ and Zn²⁺ can act as potent inhibitors of EAL domain activity.[3][10]

The catalytic mechanism of EAL domains has been elucidated through structural and biochemical studies. A prevailing model suggests a two-metal-ion catalytic mechanism.[11][12] In this model, two metal ions are coordinated by conserved residues within the active site. These metal ions are proposed to activate a water molecule, facilitating a nucleophilic attack on the scissile phosphate (B84403) of the c-di-GMP molecule.[12] Some evidence also suggests a potential third metal-binding site that may be involved in stabilizing the negative charge of the 5'-phosphate during catalysis.[13]

Key conserved residues within the EAL domain play crucial roles in metal coordination, substrate binding, and catalysis.[11] For instance, the glutamate (B1630785) residue in the EAL motif is essential for catalytic activity and is involved in coordinating a metal ion.[10] Site-directed mutagenesis studies have demonstrated that mutations in these conserved residues can lead to a significant reduction or complete loss of PDE activity.[14]

The activity of some EAL domain proteins is regulated by dimerization.[15] For certain PDEs, the isolated EAL domain exists in a monomer-dimer equilibrium, with the dimeric state being the active form.[15] Substrate binding can promote dimerization, thereby enhancing catalytic activity.[15]

Figure 1. Signaling pathway of c-di-GMP degradation by EAL domain phosphodiesterases.

HD-GYP Domain Phosphodiesterases

HD-GYP domains belong to the broader HD superfamily of metal-dependent phosphohydrolases.[16] These enzymes catalyze the hydrolysis of c-di-GMP to GMP, a two-step reaction that involves the linearization of c-di-GMP to pGpG followed by the hydrolysis of pGpG to two GMP molecules.[5]

The catalytic mechanism of HD-GYP domains also involves metal ions, with a preference for Fe²⁺, although Mn²⁺ can also support activity.[9] Structural studies have revealed a novel trinuclear iron center in the active site of some HD-GYP domains.[17] This trimetal site is proposed to be crucial for catalysis. The catalytic mechanism is thought to involve a nucleophilic attack on the phosphorus atom by a hydroxide (B78521) ion, which is activated by the coordinated metal ions.[9]

Conserved residues within the HD and GYP motifs are critical for metal binding and catalytic activity.[9] The HD motif is directly involved in coordinating the metal ions in the active site.

Figure 2. Signaling pathway of c-di-GMP degradation by HD-GYP domain phosphodiesterases.

Quantitative Data on PDE Activity

The kinetic parameters of c-di-GMP degradation vary among different phosphodiesterases. The following table summarizes some of the reported kinetic data for representative EAL and HD-GYP domain PDEs.

| Enzyme (Organism) | Domain Type | Km (µM) | kcat (s⁻¹) | Metal Ion | Reference |

| RocR (Pseudomonas aeruginosa) | EAL | 3.2 ± 0.3 | 0.67 ± 0.03 | Mg²⁺ | [3][18] |

| VieA (Vibrio cholerae) | EAL | 0.06 | Not Reported | Mg²⁺/Mn²⁺ | [10] |

| EAL-HmsP (Yersinia pestis) | EAL | Not Reported | ~2.67 (relative activity) | Mg²⁺/Mn²⁺ | [19] |

| VCA0681 (Vibrio cholerae) | HD-[HD-GYP] | 147 ± 59 (D75A mutant) | 0.14 ± 0.02 (D75A mutant) | Fe²⁺ | [16] |

Experimental Protocols for Key Experiments

Detailed, step-by-step protocols for assessing PDE activity are crucial for research and drug discovery. While specific protocols can vary between laboratories, the following outlines the general methodologies for commonly used assays.

High-Performance Liquid Chromatography (HPLC)-Based Assay

This is a direct and quantitative method to measure the hydrolysis of c-di-GMP.

Principle: The substrate (c-di-GMP) and the product (pGpG or GMP) are separated and quantified based on their retention times on an HPLC column.

General Protocol:

-

Reaction Setup: Prepare a reaction mixture containing the purified PDE, c-di-GMP substrate, and a suitable buffer with the required metal co-factors (e.g., MgCl₂).

-

Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.

-

Reaction Termination: Stop the reaction, typically by heat inactivation or the addition of a quenching agent like EDTA or an acid.

-

Sample Preparation: Centrifuge the reaction mixture to pellet the enzyme and collect the supernatant.

-

HPLC Analysis: Inject the supernatant into an HPLC system equipped with a suitable column (e.g., a C18 reverse-phase column).

-

Data Analysis: Monitor the elution profile at a specific wavelength (e.g., 253 nm). The concentrations of c-di-GMP and the product are determined by integrating the peak areas and comparing them to a standard curve.

Figure 3. General experimental workflow for an HPLC-based PDE activity assay.

Enzyme-Coupled Phosphate Sensor-Based Assay

This is a continuous, real-time assay that is particularly useful for high-throughput screening.

Principle: The hydrolysis of c-di-GMP to pGpG and subsequently to GMP by a coupling enzyme (such as a nonspecific phosphodiesterase) releases inorganic phosphate, which can be detected by a phosphate sensor.

General Protocol:

-

Reaction Setup: Prepare a reaction mixture containing the PDE of interest, c-di-GMP, the coupling enzyme, and the phosphate sensor in a suitable buffer.

-

Real-Time Monitoring: Measure the change in the signal from the phosphate sensor (e.g., absorbance or fluorescence) over time in a microplate reader.

-

Data Analysis: The rate of the reaction is determined from the initial linear phase of the signal change.

Allosteric Regulation and Inhibition

The activity of c-di-GMP phosphodiesterases can be modulated by various factors, including allosteric regulation and small molecule inhibitors.

-

Allosteric Regulation: Some PDEs are part of larger multi-domain proteins that contain sensory domains (e.g., PAS, GAF).[15] These domains can bind to specific signals (e.g., light, oxygen, small molecules), leading to conformational changes that modulate the catalytic activity of the PDE domain.[20] Additionally, some EAL domains are regulated by the binding of GTP to an adjacent, often inactive, GGDEF domain.[18]

-

Inhibitors: The development of specific inhibitors for c-di-GMP PDEs is an active area of research for anti-virulence strategies.[6][7] For example, a benzoisothiazolinone derivative has been identified as a selective inhibitor of the P. aeruginosa PDE, RocR, and was shown to inhibit swarming motility.[21] Natural cations like Ca²⁺ and Zn²⁺ also act as inhibitors of EAL domain PDEs.[10]

Conclusion

The degradation of c-di-GMP by EAL and HD-GYP domain phosphodiesterases is a critical process in bacterial signal transduction. A thorough understanding of their catalytic mechanisms, regulation, and inhibition is essential for the development of novel therapeutic agents that can disrupt bacterial biofilms and virulence. This guide provides a foundational overview of the core principles governing c-di-GMP degradation, offering valuable insights for researchers and professionals in the fields of microbiology, biochemistry, and drug discovery.

References

- 1. Mechanisms of cyclic-di-GMP signaling in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Trigger phosphodiesterases as a novel class of c-di-GMP effector proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Catalytic Mechanism of Cyclic Di-GMP-Specific Phosphodiesterase: a Study of the EAL Domain-Containing RocR from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biofilms and Cyclic di-GMP (c-di-GMP) Signaling: Lessons from Pseudomonas aeruginosa and Other Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitors of Cyclic Dinucleotide Phosphodiesterases and Cyclic Oligonucleotide Ring Nucleases as Potential Drugs for Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitors of Cyclic Dinucleotide Phosphodiesterases and Cyclic Oligonucleotide Ring Nucleases as Potential Drugs for Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

- 9. journals.asm.org [journals.asm.org]

- 10. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 11. Structural insight into the mechanism of cyclic di-GMP hydrolysis by EAL domain phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structures of c-di-GMP/cGAMP degrading phosphodiesterase VcEAL: identification of a novel conformational switch and its implication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Catalytic mechanism of cyclic di-GMP-specific phosphodiesterase: a study of the EAL domain-containing RocR from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inherent Regulation of EAL Domain-catalyzed Hydrolysis of Second Messenger Cyclic di-GMP - PMC [pmc.ncbi.nlm.nih.gov]

- 16. HD-[HD-GYP] Phosphodiesterases: Activities and Evolutionary Diversification within the HD-GYP Family - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Crystal structure of an HD‐GYP domain cyclic‐di‐GMP phosphodiesterase reveals an enzyme with a novel trinuclear catalytic iron centre - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. Systematic analysis of cyclic di-GMP signaling enzymes and their role in biofilm formation and virulence in Yersinia pestis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Gas and light: triggers of c-di-GMP-mediated regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Inhibition of P. aeruginosa c-di-GMP phosphodiesterase RocR and swarming motility by a benzoisothiazolinone derivative - Chemical Science (RSC Publishing) [pubs.rsc.org]

fundamental principles of cyclic-di-GMP signaling pathways

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core principles governing bis-(3'-5')-cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP) signaling, a ubiquitous and critical second messenger system in bacteria. It details the synthesis, degradation, and reception of c-di-GMP, which collectively regulate fundamental bacterial "lifestyle" choices, such as the transition between motile (planktonic) and sessile (biofilm) states.[1][2][3][4] Understanding these pathways is paramount for developing novel strategies to combat bacterial virulence and biofilm-associated infections.[5][6]

Core Principles of c-di-GMP Metabolism

The intracellular concentration of c-di-GMP is meticulously controlled by the antagonistic activities of two large enzyme families: diguanylate cyclases (DGCs) and phosphodiesterases (PDEs).[7][8] This dynamic balance dictates the downstream cellular responses.

Synthesis by Diguanylate Cyclases (DGCs)

C-di-GMP is synthesized from two molecules of guanosine triphosphate (GTP) by DGCs.[1][9][10] These enzymes are characterized by a conserved GGDEF domain , named after a signature amino acid motif (Gly-Gly-Asp-Glu-Phe) essential for catalytic activity.[9][11][12] The GGDEF domain facilitates the cyclization of two GTP molecules into one molecule of c-di-GMP, releasing two pyrophosphate (PPi) molecules in the process.[13]

Many DGCs also possess an allosteric inhibitory site, known as the I-site, which often contains an RxxD motif.[14] Binding of a c-di-GMP molecule to the I-site induces a conformational change that inhibits the enzyme's catalytic activity, establishing a product-feedback inhibition loop that helps to regulate cellular c-di-GMP levels.[1][14]

Degradation by Phosphodiesterases (PDEs)

The degradation of c-di-GMP is carried out by PDEs, which are typically characterized by one of two conserved catalytic domains: EAL (Glu-Ala-Leu) or HD-GYP (His-Asp / Gly-Tyr-Pro).[1][9][11][12]

-

EAL domain PDEs hydrolyze c-di-GMP into a linear dinucleotide, 5'-phosphoguanylyl-(3'-5')-guanosine (pGpG).[1][5] This intermediate is then further broken down into two molecules of GMP, often by other nucleases.[1][9][10]

-

HD-GYP domain PDEs are thought to hydrolyze c-di-GMP directly into two molecules of GMP.[1][5][9][12]

The presence of multiple DGCs and PDEs within a single bacterial genome, often linked to various N-terminal sensory domains, allows for the integration of diverse environmental and cellular signals into the c-di-GMP network.[4][15] This complexity enables precise spatial and temporal control over c-di-GMP signaling, creating localized pools of the second messenger that can activate specific downstream pathways.[9][15]

Figure 1: Core metabolic pathway of cyclic-di-GMP synthesis and degradation.

Downstream Effectors and Cellular Responses

C-di-GMP exerts its regulatory effects by binding to a wide array of effector molecules, which can be proteins or RNA elements.[2][16] This binding triggers conformational changes that modulate downstream processes at the transcriptional, post-transcriptional, and post-translational levels.[1][16]

Protein Effectors

A diverse range of proteins have been identified as c-di-GMP receptors.[16]

-

PilZ Domain Proteins: This was one of the first identified c-di-GMP binding domains.[17][18] PilZ domain-containing proteins are involved in a variety of processes, including regulating flagellar motor function, cellulose (B213188) synthesis, and type IV pili production.[17][19]

-

Transcription Factors: C-di-GMP can directly bind to transcription factors to control gene expression. For example, in Vibrio cholerae, the transcription factors VpsT and VpsR bind c-di-GMP to activate the expression of genes required for biofilm matrix production.[18][20]

-

Enzymes and Cellular Machinery: C-di-GMP can allosterically regulate enzyme activity. The classic example is the activation of cellulose synthase in Gluconacetobacter xylinus.[7][14] It can also interact with larger cellular structures, like the flagellar motor, to control motility.[4][7]

RNA Effectors (Riboswitches)

In addition to protein effectors, c-di-GMP can be sensed by RNA regulatory elements known as riboswitches.[15][17] These are structured RNA domains, typically located in the 5' untranslated region (5'-UTR) of messenger RNAs (mRNAs), that directly bind c-di-GMP.[17][19] Ligand binding induces a conformational change in the RNA structure, which in turn regulates gene expression by affecting transcription termination or translation initiation.[19] C-di-GMP riboswitches often control genes related to motility, adhesion, and biofilm formation.[19]

Figure 2: Overview of the c-di-GMP signaling cascade from signal input to output.

The Motility-Sessility Switch: A Paradigm of c-di-GMP Control

One of the most conserved roles of c-di-GMP signaling is the regulation of the bacterial lifestyle switch between planktonic motility and sessile biofilm formation.[1][2][5]

-

High c-di-GMP levels are generally associated with a sessile, community-based lifestyle.[1][4][20] Elevated c-di-GMP promotes the synthesis of adhesins and extracellular polymeric substances (EPS) that form the biofilm matrix, while simultaneously repressing motility, for instance, by inhibiting flagellar gene expression or function.[3][14][15]

-

Low c-di-GMP levels favor a motile, planktonic existence.[1][20] Reduced c-di-GMP concentrations lead to decreased production of biofilm matrix components and an upregulation of motility systems, facilitating dispersal and colonization of new environments.[3]

This inverse regulatory relationship is a central theme in c-di-GMP research and a key target for anti-biofilm therapeutic strategies.[4][5]

Figure 3: The inverse relationship between c-di-GMP levels and bacterial lifestyles.

Quantitative Data in c-di-GMP Signaling

The concentration of c-di-GMP and the binding affinities of its effectors are critical parameters that determine the physiological output.

| Parameter | Organism | Value | Significance |

| Cellular Concentration | P. aeruginosa (Biofilm) | 75–110 pmol/mg total protein | High levels associated with biofilm state.[1] |

| Cellular Concentration | P. aeruginosa (Planktonic) | < 30 pmol/mg total protein | Low levels associated with motile state.[1] |

| Binding Affinity (KD) | Gm0970 Riboswitch | ~16 nM | Demonstrates high-affinity binding by an RNA effector.[21] |

Note: Dissociation constants (KD) for protein effectors typically range from low nanomolar to micromolar, reflecting a wide spectrum of binding affinities that allow for a graded cellular response.

Key Experimental Protocols

Analyzing the c-di-GMP signaling pathway requires a specialized set of biochemical and genetic tools. Below are outlines of essential methodologies.

Diguanylate Cyclase (DGC) Activity Assay

This protocol determines the in vitro activity of a purified DGC enzyme by measuring the product (c-di-GMP) or a byproduct (pyrophosphate).

Principle: The synthesis of c-di-GMP from 2 GTP molecules releases pyrophosphate (PPi). The rate of PPi production is proportional to DGC activity and can be measured using a colorimetric assay. Alternatively, the consumption of GTP and production of c-di-GMP can be directly measured by High-Performance Liquid Chromatography (HPLC).[22]

Methodology (Pyrophosphate Assay): [13][23]

-

Reaction Setup: Prepare a reaction mixture containing the purified DGC enzyme, reaction buffer (e.g., Tris-HCl, MgCl₂), and the components of a pyrophosphate detection kit (e.g., EnzChek), which includes inorganic pyrophosphatase.[13]

-

Initiation: Start the reaction by adding the substrate, GTP.

-

Measurement: Monitor the increase in absorbance at the appropriate wavelength over time using a spectrophotometer. The inorganic pyrophosphatase converts the released PPi into two molecules of inorganic phosphate, which is then detected by a dye like malachite green.[23]

-

Controls: Run parallel reactions without the DGC enzyme or without GTP to serve as negative controls.[13]

-

Analysis: Calculate the rate of PPi production from a standard curve to determine the specific activity of the DGC.

Figure 4: Workflow for a Diguanylate Cyclase (DGC) activity assay.

Phosphodiesterase (PDE) Activity Assay

This protocol measures the ability of a purified PDE to degrade c-di-GMP.

Principle: PDE activity is monitored by measuring the decrease in substrate (c-di-GMP) or the increase in product (pGpG or GMP) over time. This is commonly achieved using radiolabeled c-di-GMP or a fluorescent analog.

Methodology (Radioactive Assay): [24]

-

Substrate: Use radiolabeled [³²P]c-di-GMP as the substrate.

-

Reaction: Incubate the purified PDE enzyme with [³²P]c-di-GMP in a suitable reaction buffer.

-

Quenching: Stop the reaction at various time points by adding a quenching agent (e.g., EDTA).

-

Separation: Separate the substrate ([³²P]c-di-GMP) from the product ([³²P]pGpG or [³²P]GMP) using thin-layer chromatography (TLC).[24]

-

Detection: Expose the TLC plate to a phosphor screen and visualize the separated radioactive spots.

-

Quantification: Quantify the intensity of the substrate and product spots to determine the percentage of c-di-GMP hydrolyzed and calculate the enzyme's activity.

Alternative non-radioactive methods utilize fluorescent c-di-GMP analogs like MANT-c-di-GMP, where cleavage by a PDE alters the fluorescent properties of the molecule.[25][26]

c-di-GMP Effector Binding Assay (Pull-Down)

This protocol is used to verify the direct interaction between a protein of interest and c-di-GMP and can be adapted to estimate binding affinity (KD).[27][28]

Principle: Biotinylated c-di-GMP is immobilized on streptavidin-coated magnetic beads. A cell lysate or purified protein is incubated with these beads. If the protein of interest binds c-di-GMP, it will be "pulled down" with the beads.

-

Immobilization: Incubate biotinylated c-di-GMP with streptavidin-coated magnetic beads to immobilize the ligand.

-

Binding: Add the protein of interest (e.g., from a cell lysate or as a purified, tagged protein) to the beads and incubate to allow binding.

-

Washing: Wash the beads several times to remove non-specific binders.

-

Elution: Elute the bound proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer).

-

Detection: Analyze the eluted fraction for the presence of the target protein using Western blotting with a specific antibody.

-

Specificity Control: Perform competition assays by adding an excess of non-biotinylated c-di-GMP (specific competitor) or another nucleotide like c-GMP (non-specific competitor) during the binding step. A specific interaction will be reduced only by the specific competitor.[27]

-

KD Estimation: To estimate the dissociation constant (KD), keep the protein concentration constant and titrate increasing concentrations of biotinylated c-di-GMP. The amount of bound protein is quantified by densitometry of the Western blot bands, and the KD is calculated as the ligand concentration at which 50% of the protein is bound.[27][28]

Figure 5: Workflow for a biotinylated c-di-GMP pull-down assay.

References

- 1. Biofilms and Cyclic di-GMP (c-di-GMP) Signaling: Lessons from Pseudomonas aeruginosa and Other Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Principles of c-di-GMP signalling in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. Roles of Cyclic Diguanylate in the Regulation of Bacterial Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclic di-GMP: the First 25 Years of a Universal Bacterial Second Messenger - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of this compound Signaling in Bacteria | Annual Reviews [annualreviews.org]

- 8. Mechanisms of this compound signaling in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Polarity of c-di-GMP synthesis and degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. journals.asm.org [journals.asm.org]

- 14. researchgate.net [researchgate.net]

- 15. news-medical.net [news-medical.net]

- 16. Sensing the messenger: The diverse ways that bacteria signal through c-di-GMP - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cyclic Di-GMP Riboswitch-Regulated Type IV Pili Contribute to Aggregation of Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Systematic Identification of this compound Binding Proteins in Vibrio cholerae Reveals a Novel Class of this compound-Binding ATPases Associated with Type II Secretion Systems | PLOS Pathogens [journals.plos.org]

- 19. Cyclic diguanylate riboswitches control bacterial pathogenesis mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quantitative input–output dynamics of a c-di-GMP signal transduction cascade in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The Signaling Pathway That cGAMP Riboswitches Found: Analysis and Application of Riboswitches to Study cGAMP Signaling in Geobacter sulfurreducens - PMC [pmc.ncbi.nlm.nih.gov]

- 22. journals.asm.org [journals.asm.org]

- 23. Structural basis of activity and allosteric control of diguanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Determining Phosphodiesterase Activity (Radioactive Assay) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Measuring Cyclic Diguanylate (c-di-GMP)-Specific Phosphodiesterase Activity Using the MANT-c-di-GMP Assay | Springer Nature Experiments [experiments.springernature.com]

- 26. Measuring Cyclic Diguanylate (c-di-GMP)-Specific Phosphodiesterase Activity Using the MANT-c-di-GMP Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Detection of cyclic di-GMP binding proteins utilizing a biotinylated cyclic di-GMP pulldown assay - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Detection of Cyclic di-GMP Binding Proteins Utilizing a Biotinylated Cyclic di-GMP Pull-Down Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core of Bacterial Signaling: An In-depth Technical Guide to Diguanylate Cyclases and Phosphodiesterases

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of bacterial signaling, the second messenger bis-(3'-5')-cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP) has emerged as a central regulator of a multitude of cellular processes. This small molecule orchestrates the transition between motile and sessile lifestyles, governs biofilm formation, and influences virulence, making the enzymes that control its intracellular concentration critical targets for research and therapeutic development. This technical guide provides an in-depth exploration of the core enzymes in c-di-GMP metabolism: diguanylate cyclases (DGCs) and phosphodiesterases (PDEs). We will delve into their structure, catalytic mechanisms, regulation, and the experimental protocols essential for their study, offering a comprehensive resource for professionals in microbiology and drug discovery.

The synthesis of c-di-GMP is catalyzed by diguanylate cyclases, which are characterized by the presence of a GGDEF domain. Conversely, the degradation of c-di-GMP is carried out by phosphodiesterases, which typically possess either an EAL or an HD-GYP domain. The balance between the activities of these two enzyme families dictates the cellular level of c-di-GMP, thereby controlling downstream physiological responses. Understanding the intricacies of these enzymes is paramount for deciphering bacterial behavior and developing novel strategies to combat bacterial infections.

Diguanylate Cyclases (DGCs): Architects of c-di-GMP

Diguanylate cyclases are responsible for the synthesis of c-di-GMP from two molecules of guanosine triphosphate (GTP). The catalytic activity of DGCs resides in their conserved GGDEF domain, named after a highly conserved amino acid motif.

Structure and Catalytic Mechanism of the GGDEF Domain

The GGDEF domain typically consists of a central β-sheet surrounded by α-helices. The active site, where GTP binds and dimerization occurs, is located in a cleft within the domain. The synthesis of c-di-GMP is a condensation reaction that requires the dimerization of two GGDEF domains, each binding one GTP molecule. This dimerization brings the two GTP substrates into close proximity, facilitating the nucleophilic attack of the 3'-hydroxyl group of one GTP on the α-phosphate of the other, leading to the formation of a linear intermediate, which then cyclizes to form c-di-GMP and pyrophosphate.

Regulation of Diguanylate Cyclase Activity

The activity of DGCs is tightly regulated to ensure appropriate cellular responses to environmental cues. This regulation can occur at multiple levels:

-

Transcriptional Regulation: The expression of genes encoding DGCs is often controlled by various transcription factors, allowing the cell to synthesize these enzymes only when needed.

-

Post-translational Modification: Phosphorylation is a common mechanism for regulating DGC activity. For instance, the phosphorylation of a receiver (REC) domain associated with the GGDEF domain can induce a conformational change that activates the cyclase. A well-studied example is WspR from Pseudomonas aeruginosa, a response regulator that, upon phosphorylation, oligomerizes and activates its DGC activity.[1][2][3][4]

-

Allosteric Regulation: DGCs can be allosterically regulated by the binding of small molecules. A notable example is product inhibition, where c-di-GMP binds to an inhibitory site (I-site) on the GGDEF domain, preventing further synthesis.

-

Protein-Protein Interactions: The activity of DGCs can be modulated by their interaction with other proteins. These interactions can either enhance or inhibit the cyclase activity, providing another layer of regulatory control.

Phosphodiesterases (PDEs): Deconstructors of c-di-GMP

Phosphodiesterases are responsible for the degradation of c-di-GMP, thereby terminating the signaling cascade. The majority of c-di-GMP-specific PDEs contain a conserved EAL domain, which hydrolyzes c-di-GMP to the linear dinucleotide 5'-phosphoguanylyl-(3'->5')-guanosine (pGpG). A smaller family of PDEs possesses an HD-GYP domain, which can further degrade c-di-GMP to two molecules of GMP.

Structure and Catalytic Mechanism of the EAL Domain

The EAL domain exhibits a TIM-barrel-like fold. The active site is located at the C-terminal end of the barrel and contains conserved residues essential for catalysis and metal ion coordination, typically Mg2+ or Mn2+. The catalytic mechanism involves a metal-assisted nucleophilic attack of a water molecule on the phosphodiester bond of c-di-GMP.

Regulation of Phosphodiesterase Activity

Similar to DGCs, the activity of PDEs is subject to stringent regulation:

-

Transcriptional Control: The expression of PDE-encoding genes is regulated by various environmental and cellular signals, ensuring that c-di-GMP is degraded under appropriate conditions.

-

Allosteric Regulation: Some PDEs are allosterically regulated by the binding of small molecules to sensory domains. For example, the binding of GTP to a degenerate GGDEF domain can stimulate the activity of an adjacent EAL domain.

-

Post-translational Modification: Phosphorylation of associated regulatory domains can modulate PDE activity. In Vibrio cholerae, the phosphorylation of the response regulator VieA activates its PDE activity, leading to a decrease in the cellular c-di-GMP concentration and subsequent repression of biofilm formation and activation of virulence gene expression.[5]

-

Dimerization: The catalytic activity of some EAL domain-containing proteins is dependent on their dimerization, which can be influenced by the binding of c-di-GMP itself.

Quantitative Data on DGC and PDE Activity

The kinetic parameters of DGCs and PDEs are crucial for understanding their efficiency and for the development of specific inhibitors. Below is a summary of reported kinetic constants for a selection of these enzymes.

| Enzyme (Organism) | Domain Architecture | Substrate | Km (µM) | kcat (s-1) | Reference |

| Diguanylate Cyclases | |||||

| PleD (Caulobacter crescentus) | REC-REC-GGDEF | GTP | N/A | N/A | [6] |

| WspR (Pseudomonas aeruginosa) | REC-GGDEF | GTP | N/A | N/A | [3] |

| Phosphodiesterases | |||||

| RocR (Pseudomonas aeruginosa) | REC-EAL | c-di-GMP | 0.9 ± 0.1 | 0.52 ± 0.02 | [7][8][9] |

| RocR (D296A mutant) | REC-EAL | c-di-GMP | 2.5 ± 0.3 | 0.43 ± 0.02 | [7] |

| RocR (Q161A mutant) | REC-EAL | c-di-GMP | 2.7 ± 0.3 | 0.22 ± 0.01 | [7] |

| YhjH (PdeH) (Escherichia coli) | EAL | c-di-GMP | N/A | N/A | [10] |

Key Signaling Pathways Involving DGCs and PDEs

The Wsp System in Pseudomonas aeruginosa

The Wsp system is a chemosensory pathway that regulates biofilm formation in P. aeruginosa. Surface sensing by the methyl-accepting chemotaxis protein WspA initiates a phosphorylation cascade that ultimately leads to the phosphorylation and activation of the DGC, WspR. Activated WspR produces c-di-GMP, which in turn promotes the synthesis of biofilm matrix components.[1][2][3][4]

The PleD Pathway in Caulobacter crescentus

In Caulobacter crescentus, the DGC PleD plays a critical role in the developmental transition from a motile "swarmer" cell to a sessile "stalked" cell. The activity of PleD is controlled by phosphorylation via a complex phosphorelay system. Phosphorylated PleD localizes to the cell pole and synthesizes c-di-GMP, which then triggers stalk formation and holdfast synthesis, leading to surface attachment.[11][12][13][14][15][16][17]

Experimental Protocols

In Vitro Diguanylate Cyclase Activity Assay (Non-Radioactive)

This protocol describes a colorimetric assay to measure DGC activity by quantifying the pyrophosphate (PPi) released during the synthesis of c-di-GMP.

Materials:

-

Purified DGC enzyme

-

GTP solution (high purity)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂)

-

Pyrophosphate detection kit (e.g., Malachite Green-based)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the reaction buffer and the desired concentration of GTP.

-

Equilibrate the reaction mixture and the purified DGC enzyme to the desired reaction temperature (e.g., 30°C).

-

Initiate the reaction by adding the DGC enzyme to the reaction mixture.

-

At specific time points, withdraw aliquots of the reaction and stop the reaction (e.g., by adding EDTA to chelate Mg2+).

-

Add the pyrophosphate detection reagent to each stopped reaction aliquot in a 96-well plate.

-

Incubate according to the kit manufacturer's instructions to allow for color development.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Generate a standard curve using known concentrations of PPi to quantify the amount of PPi produced in each reaction.

-

Calculate the DGC activity as the rate of PPi production over time.

In Vitro Phosphodiesterase Activity Assay (HPLC-based)

This protocol outlines the measurement of PDE activity by monitoring the conversion of c-di-GMP to pGpG using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Purified PDE enzyme

-

c-di-GMP solution

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂)

-

Quenching solution (e.g., perchloric acid or ethanol)

-

HPLC system with a C18 reverse-phase column

-

Mobile phases (e.g., ammonium (B1175870) acetate (B1210297) buffer and methanol)

Procedure:

-

Prepare a reaction mixture containing the reaction buffer and a known concentration of c-di-GMP.

-

Equilibrate the reaction mixture and the purified PDE enzyme to the desired reaction temperature.

-

Initiate the reaction by adding the PDE enzyme.

-

At various time intervals, take aliquots of the reaction and stop it by adding the quenching solution.

-

Centrifuge the quenched samples to pellet any precipitated protein.

-

Inject the supernatant onto the HPLC system.

-

Separate the substrate (c-di-GMP) and product (pGpG) using an appropriate gradient of the mobile phases.

-

Detect the nucleotides by their UV absorbance (typically at 253 nm).

-

Quantify the peak areas of c-di-GMP and pGpG.

-

Calculate the PDE activity based on the rate of c-di-GMP consumption or pGpG formation.

Extraction and Quantification of c-di-GMP from Bacterial Cells by LC-MS/MS

This protocol describes a robust method for the extraction and sensitive quantification of intracellular c-di-GMP levels using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

-

Bacterial cell culture

-

Extraction solvent (e.g., acetonitrile/methanol/water mixture)

-

Internal standard (e.g., 13C,15N-labeled c-di-GMP)

-

LC-MS/MS system

Procedure:

-

Rapidly harvest bacterial cells from culture by centrifugation at a low temperature to quench metabolic activity.

-

Resuspend the cell pellet in a defined volume of cold extraction solvent containing the internal standard.

-

Lyse the cells (e.g., by bead beating or sonication) to release intracellular metabolites.

-

Centrifuge the lysate to pellet cell debris.

-

Collect the supernatant containing the extracted nucleotides.

-

Dry the extract (e.g., using a vacuum concentrator).

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

-

Inject the sample onto the LC-MS/MS system.

-

Separate c-di-GMP from other cellular components using liquid chromatography.

-

Detect and quantify c-di-GMP and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

Calculate the intracellular concentration of c-di-GMP by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Conclusion and Future Directions

Diguanylate cyclases and phosphodiesterases are at the heart of a complex and crucial signaling network in bacteria. Their intricate regulation and profound impact on bacterial physiology make them prime targets for the development of novel antibacterial agents. A thorough understanding of their structure, function, and kinetics is essential for designing effective inhibitors that can disrupt c-di-GMP signaling and, consequently, mitigate bacterial pathogenicity.

The methodologies outlined in this guide provide a robust framework for the biochemical and functional characterization of these important enzymes. Future research will undoubtedly uncover further layers of complexity in the regulation of DGCs and PDEs, identify novel downstream effectors of c-di-GMP, and elucidate the precise roles of the myriad of c-di-GMP-metabolizing enzymes encoded in bacterial genomes. High-throughput screening assays based on the principles described herein will be instrumental in the discovery of new chemical entities that can modulate c-di-GMP signaling for therapeutic benefit. The continued exploration of this fascinating signaling system holds great promise for advancing our understanding of bacterial life and for developing innovative strategies to combat infectious diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Wsp system of Pseudomonas aeruginosa links surface sensing and cell envelope stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclic Diguanylate Regulates Vibrio cholerae Virulence Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural basis of activity and allosteric control of diguanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Catalytic Mechanism of Cyclic Di-GMP-Specific Phosphodiesterase: a Study of the EAL Domain-Containing RocR from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Catalytic mechanism of cyclic di-GMP-specific phosphodiesterase: a study of the EAL domain-containing RocR from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. uniprot.org [uniprot.org]

- 11. Flagellar Perturbations Activate Adhesion through Two Distinct Pathways in Caulobacter crescentus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Quantitative Study of the Division Cycle of Caulobacter crescentus Stalked Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Getting in the Loop: Regulation of Development in Caulobacter crescentus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Complex regulatory pathways coordinate cell cycle progression and development in Caulobacter crescentus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cell cycle control and environmental response by second messengers in Caulobacter crescentus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Interplay between the Localization and Kinetics of Phosphorylation in Flagellar Pole Development of the Bacterium Caulobacter crescentus - PMC [pmc.ncbi.nlm.nih.gov]

The Core of c-di-GMP Signaling: Synthesis and Degradation

An In-Depth Technical Guide to Cyclic-di-GMP as a Universal Bacterial Second Messenger

Audience: Researchers, scientists, and drug development professionals.

Abstract: Bis-(3'-5')-cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP) has emerged from relative obscurity to become recognized as a critical second messenger in the bacterial kingdom.[1][2] It orchestrates a wide array of essential life processes, most notably the transition between motile, planktonic lifestyles and sedentary, biofilm-associated communities.[2][3] The intracellular concentration of c-di-GMP is meticulously controlled by the opposing activities of diguanylate cyclases (DGCs) and phosphodiesterases (PDEs).[3][4] This dinucleotide exerts its regulatory effects by binding to a diverse range of effector proteins and RNA riboswitches, thereby controlling transcription, enzyme activity, and large cellular structures.[2][5] This technical guide provides a comprehensive overview of the c-di-GMP signaling network, including its core metabolic pathways, regulatory functions, quantitative aspects, and detailed experimental protocols for its investigation.

The cellular level of c-di-GMP is the central node of this signaling system, determined by the balance between its synthesis and degradation by two large and distinct families of enzymes.[6]

Synthesis by Diguanylate Cyclases (DGCs)

This compound is synthesized from two molecules of Guanosine-5'-triphosphate (GTP) by enzymes known as diguanylate cyclases (DGCs).[7][8] These proteins are characterized by the presence of a conserved catalytic domain called the GGDEF domain, named after a highly conserved glycine-glycine-aspartic acid-glutamic acid-phenylalanine motif.[8][9] The synthesis reaction is predicted to occur in two steps, with each step releasing a molecule of inorganic pyrophosphate.[6] DGCs are often multi-domain proteins, featuring additional sensory domains (e.g., PAS, GAF) that perceive a wide range of environmental or cellular signals, allowing the bacterium to modulate c-di-GMP production in response to specific cues.[10][11]

Degradation by Phosphodiesterases (PDEs)

The degradation of c-di-GMP is carried out by phosphodiesterases (PDEs), which are categorized into two main families based on their conserved catalytic domains: EAL and HD-GYP.[7][12]

-

EAL Domain PDEs: These enzymes hydrolyze c-di-GMP into a linear dinucleotide, 5'-phosphoguanylyl-(3',5')-guanosine (pGpG).[8][13] This pGpG is then further broken down into two molecules of GMP by other cellular enzymes.[8]

-

HD-GYP Domain PDEs: These enzymes are capable of hydrolyzing c-di-GMP directly into two molecules of GMP.[6][8]

Like DGCs, PDEs are frequently associated with sensory domains, enabling the cell to decrease c-di-GMP levels in response to specific stimuli.[10]

Translating the Message: c-di-GMP Effectors and Cellular Responses

Once produced, c-di-GMP acts as an allosteric regulator, binding to a wide variety of effector molecules—both proteins and RNA—to modulate their function and elicit specific cellular responses.[4][7]

The Motile-to-Sessile Switch: Biofilm Formation vs. Motility

The most well-documented role for c-di-GMP is its function as a master regulator of bacterial lifestyles.[2]

-

High c-di-GMP Levels: Generally promote a sessile, community-based lifestyle. This includes stimulating the production of exopolysaccharides (EPS) and adhesins, which are key components of the biofilm matrix, and repressing motility functions like flagellar synthesis and rotation.[14][15]

-

Low c-di-GMP Levels: Favor a motile, planktonic existence, promoting dispersal and exploration of new environments.[14]

This antagonistic control allows bacteria to make crucial decisions in response to environmental cues, such as nutrient availability or surface contact.[3]

Key c-di-GMP Effector Families

The diversity of c-di-GMP's influence is rooted in the vast array of effector molecules that can bind it.

The PilZ domain was one of the first identified c-di-GMP binding motifs.[16] Proteins containing this domain are widespread and act as c-di-GMP receptors that can, for example, interact with the flagellar motor to inhibit motility or regulate the activity of enzymes like cellulose (B213188) synthase.[7][16][17]

C-di-GMP can directly bind to transcription factors to control the expression of specific genes.[5] For instance, in Vibrio cholerae, the transcription factors VpsT and VpsR bind c-di-GMP to activate the expression of genes required for biofilm matrix production.[18]

Bacteria also employ RNA-based sensors for c-di-GMP.[4] C-di-GMP-binding riboswitches are located in the untranslated regions of messenger RNAs and can regulate gene expression at the transcriptional or translational level upon binding the second messenger.[14] Two distinct classes, c-di-GMP-I and c-di-GMP-II, have been identified.[4]

Interestingly, many proteins contain GGDEF and/or EAL domains that are catalytically inactive due to mutations in key residues.[19] These "degenerate" domains have often evolved to function solely as c-di-GMP binding modules, acting as receptors that regulate the activity of an associated protein domain.[5][19]

Role in Virulence and Pathogenesis

By controlling phenotypes like biofilm formation, motility, and the expression of adhesion factors, c-di-GMP signaling is intricately linked to the virulence of many bacterial pathogens.[7][10] For example, in Pseudomonas aeruginosa, high c-di-GMP levels are associated with the chronic, biofilm-based infections seen in cystic fibrosis patients.[5] The regulation is organism-specific, as each pathogen encodes a unique set of c-di-GMP signaling components and virulence factors.[7]

Quantitative Insights into c-di-GMP Signaling

Understanding the quantitative aspects of c-di-GMP signaling is crucial for building accurate models of its function. This includes the cellular concentration of the messenger and its binding affinity to various effectors.

Table 1: Examples of Intracellular c-di-GMP Concentrations

| Organism | Condition | c-di-GMP Concentration | Reference Context |

|---|---|---|---|

| Vibrio cholerae | Overexpression of various DGCs | Ranges from ~100 nM to >10 µM | Intracellular levels were manipulated and quantified to study signaling specificity.[20] |

| Pseudomonas aeruginosa | Planktonic vs. Biofilm | Levels are generally higher in biofilm cells | High c-di-GMP is linked to increased exopolysaccharide production and the small colony variant (SCV) phenotype.[5] |

| Dickeya zeae EC1 | DGC/PDE deletion mutants | Wild-type: ~300 fmol/OD600. Total DGC deletion: ~50 fmol/OD600. Total PDE deletion: >1000 fmol/OD600 | Systematic deletion of DGCs and PDEs revealed a concentration-dependent effect on swimming motility.[17] |

Table 2: Selected c-di-GMP Effector Binding Affinities (Kd)

| Effector (Organism) | Effector Type | Kd (µM) | Reference Context |

|---|---|---|---|

| VpsT (Vibrio cholerae) | Transcription Factor | ~4 µM | VpsT binds c-di-GMP to activate biofilm gene expression.[18] |

| PelD (Pseudomonas aeruginosa) | Putative Effector | ~0.2 µM | PelD is required for Pel polysaccharide production and binds c-di-GMP.[5] |

| BldD (Streptomyces coelicolor) | Transcription Factor | ~0.4 µM | BldD acts as a master regulator of development, and its DNA binding is modulated by c-di-GMP.[11] |

| YcgR (Escherichia coli) | PilZ Domain Protein | 1-10 µM | YcgR binding to c-di-GMP inhibits flagellar motor function.[16] |

Methodologies for Investigating c-di-GMP Signaling

A variety of experimental techniques are employed to dissect c-di-GMP signaling networks, from quantifying the molecule itself to assessing its phenotypic consequences.

Quantification of Intracellular c-di-GMP Levels

Accurate measurement of in vivo c-di-GMP concentrations is fundamental. The most common and robust method involves nucleotide extraction followed by analysis using High-Performance Liquid Chromatography (HPLC), often coupled with tandem mass spectrometry (MS/MS) for enhanced sensitivity and specificity.[19]

Protocol 1: Extraction and Quantification by HPLC

-

Objective: To extract and quantify c-di-GMP from bacterial cell pellets.

-

Methodology:

-

Cell Harvesting: Grow bacterial cells to the desired growth phase and conditions. Quickly harvest a defined quantity of cells (e.g., equivalent to 1 ml at an OD600 of 1.8) by centrifugation at 4°C.[21][22]

-

Washing: Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) to remove media components.[21][22]

-

Extraction: Resuspend the pellet in a small volume of buffer and heat at 100°C for 5 minutes to lyse cells and inactivate enzymes. Add ice-cold ethanol (B145695) to a final concentration of 65% to precipitate proteins and other macromolecules.[21][22]

-

Clarification: Centrifuge the sample to pellet the precipitated material. The supernatant, containing the extracted nucleotides, is carefully collected. This extraction can be repeated on the pellet to ensure complete recovery.[21][22]

-

Drying & Resuspension: Dry the pooled supernatant using a vacuum concentrator (e.g., SpeedVac). Resuspend the dried extract in a small, precise volume of ultrapure water for analysis.[21]

-

HPLC Analysis: Inject the resuspended sample onto a reverse-phase C18 HPLC column.[21][22] Elute c-di-GMP using a gradient of a suitable mobile phase (e.g., ammonium (B1175870) acetate (B1210297) and methanol).[21][22]

-

Quantification: Detect c-di-GMP by its UV absorbance at 253 nm.[21][22] Quantify the amount by comparing the peak area to a standard curve generated with known concentrations of commercially available c-di-GMP.[21] Normalize the result to the total protein content of the initial cell pellet.[21]

-

In Vitro Measurement of Enzyme Activity

To characterize the enzymatic activity of individual DGCs and PDEs, in vitro assays are essential.

Protocol 2: PDE Activity Assay using MANT-c-di-GMP

-

Objective: To measure the c-di-GMP degradation rate of a purified PDE in vitro.

-

Methodology:

-

Principle: This assay uses a fluorescent analog of c-di-GMP, 2'-O-(N'-methylanthraniloyl)-c-di-GMP (MANT-c-di-GMP). The fluorescence of this compound changes upon its hydrolysis by a PDE, which can be monitored in real-time.[23]

-

Reaction Setup: Prepare a reaction mixture containing a suitable buffer, the purified PDE enzyme, and a known concentration of MANT-c-di-GMP.

-

Measurement: Monitor the change in fluorescence over time using a fluorescence plate reader or spectrofluorometer.

-

Analysis: The initial rate of the reaction can be calculated from the slope of the fluorescence change. This allows for the determination of kinetic parameters and the screening of potential enzyme inhibitors or activators.[23]

-

Assessment of c-di-GMP-Dependent Phenotypes

Connecting c-di-GMP levels to cellular behavior requires robust phenotypic assays.

Protocol 3: Biofilm Formation Assay (Crystal Violet Method)

-

Objective: To quantify the ability of bacteria to form biofilms on an abiotic surface.

-

Methodology:

-

Growth: Inoculate bacteria into a multi-well plate (e.g., 96-well polystyrene plate) with appropriate growth medium. Incubate under static conditions for 24-48 hours to allow biofilm formation.

-

Washing: Carefully discard the planktonic culture and gently wash the wells with water or PBS to remove non-adherent cells.

-

Staining: Add a solution of crystal violet (e.g., 0.1%) to each well and incubate for 15-20 minutes. This stains the biomass of the biofilm.

-

Final Wash & Solubilization: Discard the crystal violet solution and wash the wells thoroughly to remove excess stain. Allow the plate to dry. Solubilize the bound crystal violet by adding a solvent such as 30% acetic acid or ethanol.

-

Quantification: Measure the absorbance of the solubilized stain in a plate reader (typically at ~550-590 nm). Higher absorbance indicates greater biofilm formation.

-

Protocol 4: Swarming Motility Assay

-

Objective: To assess flagellar-mediated motility across a surface.

-

Methodology:

-

Plate Preparation: Prepare motility plates using a rich medium (e.g., LB) solidified with a low concentration of agar (B569324) (e.g., 0.25-0.6%).[24][25]

-

Inoculation: Carefully inoculate a small volume of a liquid bacterial culture into the center of the agar plate using a toothpick or pipette tip, taking care not to pierce the bottom.[25]

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 28°C or 37°C).[25]

-

Measurement: After a set incubation period (e.g., 6-24 hours), measure the diameter of the circular zone of bacterial growth spreading from the inoculation point. A larger diameter indicates greater motility. Strains with high c-di-GMP levels are often deficient in swarming motility.[24]

-

Conclusion and Future Directions

This compound is a bona fide universal second messenger that empowers bacteria to integrate diverse environmental signals into coherent physiological responses. Its central role in controlling biofilm formation and virulence makes the c-di-GMP signaling network a highly attractive target for the development of novel anti-biofilm and anti-virulence therapeutics. Future research will continue to unravel the complexity of these networks, focusing on the specificity of signaling pathways, the identification of new effectors, and the intricate cross-talk with other signaling systems. The development of high-throughput screening assays for molecules that modulate c-di-GMP levels holds significant promise for discovering new anti-infective agents.[26]

References

- 1. [PDF] Principles of c-di-GMP signalling in bacteria | Semantic Scholar [semanticscholar.org]